molecular formula C10H3BrF5NO3S2 B2714997 Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate CAS No. 1421605-11-9

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate

Cat. No.: B2714997
CAS No.: 1421605-11-9
M. Wt: 424.15
InChI Key: YKPCWBNDEFDKDJ-UHFFFAOYSA-N
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Description

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate (CAS: 284040-71-7) is a halogenated sulfonate ester featuring a thiazole core substituted with bromine (5-position), methyl (4-position), and a pentafluorophenyl sulfonate group. This compound is structurally characterized by its electron-deficient aromatic system (pentafluorophenyl) and sulfonate ester functionality, which may enhance solubility and reactivity in synthetic applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-bromo-4-methyl-1,3-thiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrF5NO3S2/c1-2-9(11)21-10(17-2)22(18,19)20-8-6(15)4(13)3(12)5(14)7(8)16/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPCWBNDEFDKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrF5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The resulting intermediate is then further reacted with pentafluorophenyl bromide under controlled conditions to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the use of high-purity reagents and solvents, precise temperature control, and continuous monitoring to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s ability to form strong interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name (CAS/PubChem CID) Core Structure Substituents Molecular Weight (g/mol)* Key Properties/Applications
Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate (284040-71-7) Thiazole 5-Br, 4-Me, pentafluorophenyl sulfonate ~356.1 High electrophilicity; potential leaving group reactivity
Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate (1421602-12-1) Thiazole 4-Me, pentafluorophenyl sulfonate ~278.2 Reduced reactivity due to lack of bromine
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (2824063) Thiazole 5-Br, 4-Me, trifluoromethylphenyl ~324.1 Moderate solubility; limited leaving group utility
5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran Benzofuran 5-Br, 2-Me, 4-Me phenylsulfonyl ~381.2 Strong crystal packing interactions

*Calculated based on molecular formulas from SMILES or CAS data.

Research Findings and Inferred Properties

Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound enhances the sulfonate’s leaving ability compared to non-fluorinated analogs. This property is critical in nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Thermal Stability : Fluorinated aromatic systems, as seen in PC61BPF , often exhibit high thermal stability. The target compound may similarly resist degradation in high-temperature applications.

Biological Activity

Pentafluorophenyl 5-bromo-4-methyl-1,3-thiazole-2-sulfonate (PFPT) is a specialized organic compound notable for its complex structure, which includes a thiazole ring and a pentafluorophenyl group. This unique configuration imparts distinct biological activities, making it a subject of interest in pharmacological research. The compound is primarily explored for its potential applications in enzyme inhibition and interactions with biological targets.

  • Molecular Formula : C10H3BrF5NO3S2
  • Molecular Weight : 424.2 g/mol
  • CAS Number : 1421605-11-9

The compound's structure allows it to participate in various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

PFPT interacts with specific molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound's ability to form strong interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. This dual interaction mechanism is vital for its biological efficacy.

Enzyme Inhibition

PFPT has been studied for its inhibitory effects on various enzymes, particularly those involved in neurotransmitter regulation. For instance, compounds containing thiazole rings have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Compound IC50 Value (µM) Target Enzyme
PFPTTBDAChE
Coumarin-Thiazole Derivative2.7AChE

The above table illustrates that while specific IC50 values for PFPT are still to be determined, related compounds demonstrate significant inhibitory potential against AChE.

Antimicrobial Activity

Research indicates that compounds similar to PFPT exhibit notable antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, suggesting that PFPT may also possess similar properties.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. PFPT's structural similarity to these derivatives suggests potential anticancer activity through apoptosis induction in malignant cells.
  • Neuroprotective Effects : Preliminary studies have indicated that thiazoles can protect neuronal cells from oxidative stress, hinting at PFPT’s possible role in neuroprotection.

Comparative Analysis with Similar Compounds

To understand PFPT's unique properties better, it is helpful to compare it with structurally related compounds:

Compound Structure Features Biological Application
BromopentafluorobenzeneLacks thiazole ringLess versatile in biological applications
Pentafluorobenzyl BromideContains benzyl groupDifferent reactivity; limited applications
PFPTThiazole + PentafluorophenylBroad applications in enzyme inhibition

PFPT stands out due to the combination of its pentafluorophenyl group and thiazole ring, enhancing its reactivity and application range compared to its analogs.

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